![molecular formula C9H9ClN2O3 B1455355 2-chloro-N-[(2-nitrophényl)méthyl]acétamide CAS No. 22896-07-7](/img/structure/B1455355.png)

2-chloro-N-[(2-nitrophényl)méthyl]acétamide

Vue d'ensemble

Description

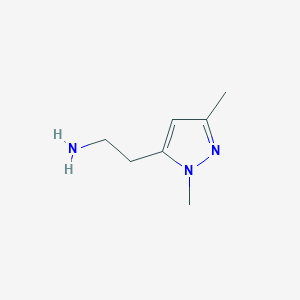

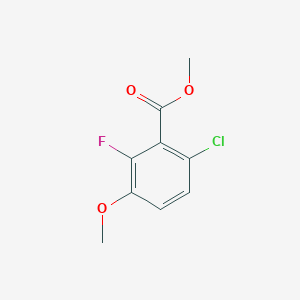

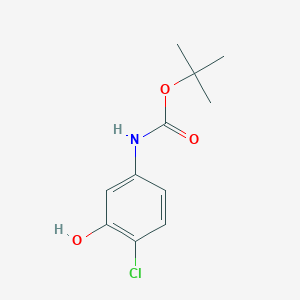

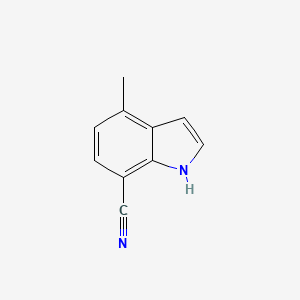

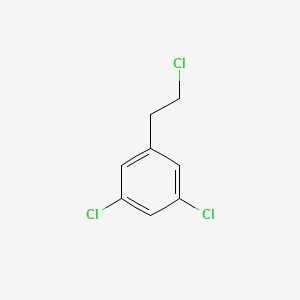

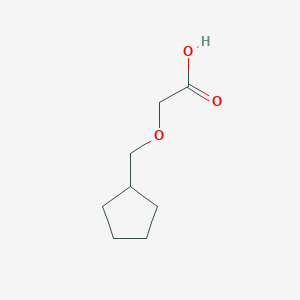

2-chloro-N-[(2-nitrophenyl)methyl]acetamide is a synthetic intermediate . It has a molecular weight of 228.63 . It is used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .

Synthesis Analysis

A novel method for synthesizing this compound involves taking p-nitroaniline as a raw material, carrying out an acyl chlorination reaction with a chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide, and then carrying out a methylation reaction with a methylating agent to obtain the target product .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 109.5-110 °C and a predicted boiling point of 374.9±27.0 °C . Its density is predicted to be 1.391±0.06 g/cm3 .Applications De Recherche Scientifique

Activité antibactérienne contre Klebsiella pneumoniae

Ce composé a montré un potentiel en tant qu'agent antibactérien, en particulier contre Klebsiella pneumoniae . La présence de l'atome de chlore dans la molécule est censée améliorer son activité antibactérienne, possiblement en stabilisant la molécule dans l'enzyme cible au niveau du site et en agissant sur la protéine de liaison à la pénicilline, favorisant la lyse cellulaire .

Analyse de la toxicité in vitro

Le composé a fait l'objet d'une analyse de la toxicité in vitro pour évaluer son profil de sécurité. Il a montré des résultats favorables, suggérant un potentiel pour des tests toxicologiques in vivo futurs . Ceci est crucial pour le développement de nouveaux médicaments antibactériens.

Profil pharmacocinétique

Un excellent profil pharmacocinétique a été observé pour ce composé, indiquant de bons paramètres pour une utilisation orale . Ceci est important pour déterminer la posologie et la voie d'administration dans les applications thérapeutiques.

Synthèse et caractérisation

Le composé a été synthétisé et caractérisé à l'aide de techniques telles que la spectroscopie RMN 1H et 13C, la spectrométrie de masse ESI et la cristallographie aux rayons X . Comprendre sa structure et ses propriétés est essentiel pour son application dans divers domaines.

Propriétés optiques et effets solvatochromes

Les propriétés optiques du 2-chloro-N-[(2-nitrophényl)méthyl]acétamide ont été étudiées, montrant des effets solvatochromes en modifiant la polarité du solvant . Cette propriété peut être utilisée dans le développement de dispositifs optoélectroniques.

Potentiel en tant qu'agent bioactif

Ce composé a le potentiel d'être utilisé comme un agent bioactif, avec des applications possibles en tant qu'agents antimicrobiens tels que les herbicides, les antifongiques et les désinfectants . La synthèse et la purification de divers dérivés de chloroacétamide N-substitués font partie de la recherche en cours dans ce domaine.

Mécanisme D'action

Target of Action

It has been used as a reactant/reagent for the synthetic preparation of oxindole derivatives , which are known to inhibit tyrosine kinase . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the modulation of growth factor signaling, thereby influencing cell differentiation, growth, and metabolism .

Mode of Action

Given its use in the synthesis of oxindole derivatives, it can be inferred that it may interact with its targets (like tyrosine kinase) to inhibit their activity . This inhibition could potentially lead to changes in cellular signaling pathways, affecting cell growth and metabolism .

Biochemical Pathways

Tyrosine kinases are involved in many cellular processes, including cell growth and differentiation, cell cycle control, and apoptosis . Therefore, the inhibition of tyrosine kinase can have downstream effects on these pathways.

Result of Action

Given its role in the synthesis of oxindole derivatives, which are known to inhibit tyrosine kinase , it can be inferred that the compound may contribute to the inhibition of cell growth and metabolism, potentially exerting anti-cancer effects .

Action Environment

For instance, it is recommended to be stored under inert gas at 2-8°C , suggesting that temperature and exposure to oxygen may affect its stability.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-chloro-N-[(2-nitrophenyl)methyl]acetamide plays a significant role in biochemical reactions, particularly as a reactant or reagent in the synthesis of other compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors, which have shown anticancer activity . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Cellular Effects

2-chloro-N-[(2-nitrophenyl)methyl]acetamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the expression of the anti-apoptotic protein Mcl-1, thereby promoting apoptosis in certain cancer cell lines . Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes, leading to altered metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of 2-chloro-N-[(2-nitrophenyl)methyl]acetamide involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to the active sites of target enzymes, thereby inhibiting their activity. This inhibition can result in the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways, ultimately leading to cell death in cancer cells . Furthermore, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-[(2-nitrophenyl)methyl]acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or exposure to strong acids or bases . Long-term exposure to 2-chloro-N-[(2-nitrophenyl)methyl]acetamide can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of 2-chloro-N-[(2-nitrophenyl)methyl]acetamide vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects are also observed, where a certain dosage level is required to achieve significant biochemical and cellular effects.

Metabolic Pathways

2-chloro-N-[(2-nitrophenyl)methyl]acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions include oxidation, reduction, hydrolysis, and conjugation with glucuronic acid or sulfate . The metabolites of 2-chloro-N-[(2-nitrophenyl)methyl]acetamide can further interact with other metabolic enzymes, affecting overall metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-chloro-N-[(2-nitrophenyl)methyl]acetamide within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters or passively diffuse through lipid bilayers . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

2-chloro-N-[(2-nitrophenyl)methyl]acetamide exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it exerts its pro-apoptotic effects by interacting with mitochondrial proteins and disrupting mitochondrial membrane potential . This subcellular localization is crucial for its biochemical and cellular effects.

Propriétés

IUPAC Name |

2-chloro-N-[(2-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-5-9(13)11-6-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYYDXQBQQLMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712376 | |

| Record name | 2-Chloro-N-[(2-nitrophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22896-07-7 | |

| Record name | 2-Chloro-N-[(2-nitrophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)

![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)

![4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1455289.png)